

2-(1,3-Dioxolan-2-yl)ethanol CAS number 5465-07-6

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Compound of Interest

Compound Name: 2-(1,3-Dioxolan-2-yl)ethanol

Cat. No.: B3144211

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An In-Depth Technical Guide to **2-(1,3-Dioxolan-2-yl)ethanol** (CAS: 5465-07-6)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **2-(1,3-Dioxolan-2-yl)ethanol** (CAS Number 5465-07-6), a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. The document elucidates its chemical and physical properties, details robust synthetic protocols, explores its key chemical reactions, and discusses its applications as a strategic building block, particularly in the pharmaceutical industry. Emphasis is placed on the rationale behind experimental choices, ensuring both technical accuracy and practical utility.

Introduction and Strategic Importance

2-(1,3-Dioxolan-2-yl)ethanol is a valuable organic intermediate that effectively serves as a protected form of 3-hydroxypropionaldehyde. The core utility of this molecule lies in its 1,3-dioxolane moiety, which masks a reactive aldehyde functional group, preventing its participation in undesired side reactions during multi-step synthetic sequences. This acetal protecting group is stable under a wide range of conditions—including neutral, basic, and many reductive or oxidative environments—yet can be readily removed under mild acidic conditions to liberate the aldehyde for subsequent transformations.

The presence of a primary alcohol offers a secondary reactive site for derivatization, making it a crucial C3 synthon for constructing more complex molecular architectures. Its application is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals where precise control over reactivity is paramount.^[1]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective use and safe handling. The key physicochemical data for **2-(1,3-Dioxolan-2-yl)ethanol** are summarized below. Note that some sources refer to the related C6 compound, 2-(1,3-Dioxan-2-yl)ethanol, which has a similar structure but a six-membered ring. This guide focuses on the five-membered dioxolane ring compound.

Table 1: Physicochemical Properties of **2-(1,3-Dioxolan-2-yl)ethanol**

Property	Value	Source
CAS Number	5465-08-7 (Note: Often linked with 5465-07-6 for the Dioxane analogue)	Echemi ^[2]
Molecular Formula	C ₅ H ₁₀ O ₃	Echemi ^[2]
Molecular Weight	118.13 g/mol	Echemi ^[2]
IUPAC Name	2-(1,3-dioxolan-2-yl)ethan-1-ol	Echemi ^[2]
Boiling Point	216.4°C at 760 mmHg (for Dioxane analogue)	LookChem ^[3]
Density	1.069 g/cm ³ (for Dioxane analogue)	LookChem ^[3]
Flash Point	101.1°C (for Dioxane analogue)	LookChem ^[3]
Topological Polar Surface Area	38.7 Å ²	Echemi ^[2]

Safety and Handling Profile

As a laboratory chemical, **2-(1,3-Dioxolan-2-yl)ethanol** and its analogues require careful handling. The Globally Harmonized System (GHS) classifications for the related C6 compound provide a strong indication of the necessary precautions.

- Hazard Statements:
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]
- Precautionary Measures:
 - Prevention: Wear protective gloves, clothing, and eye/face protection. Avoid breathing mist, vapors, or spray. Use only in a well-ventilated area.[5]
 - Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from heat, sparks, and open flames.[5]
 - Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Synthesis Protocols and Mechanistic Rationale

The synthesis of dioxolane-protected alcohols can be achieved through several reliable methods. The choice of method often depends on the starting material's availability and the desired scale. A common strategy involves the protection of a hydroxy aldehyde.

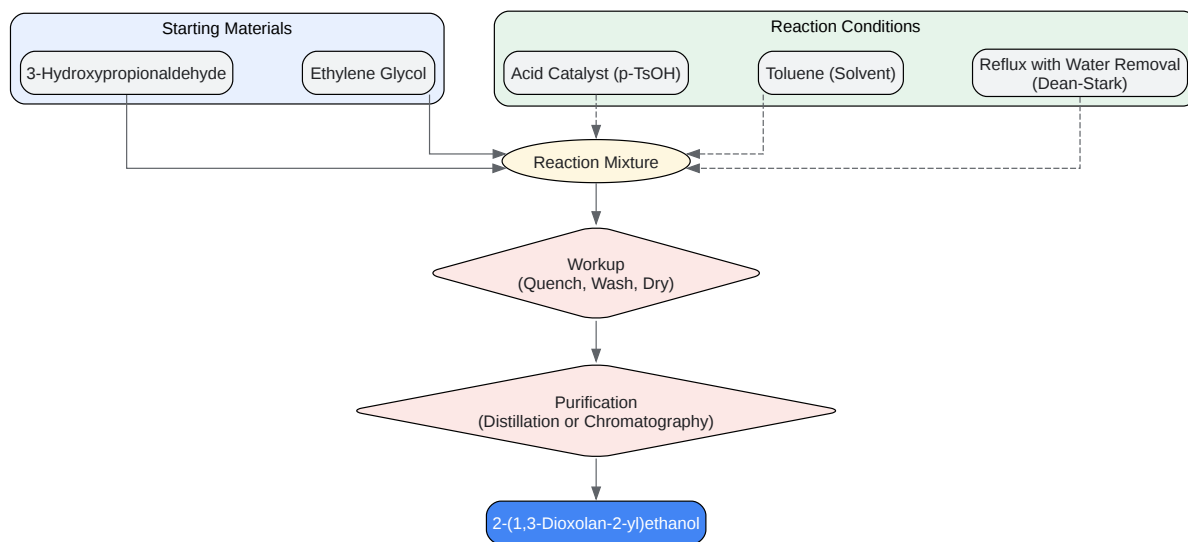
Protocol 1: Acid-Catalyzed Acetalization of 3-Hydroxypropionaldehyde

This is the most direct conceptual route. 3-Hydroxypropionaldehyde is reacted with ethylene glycol in the presence of an acid catalyst.

Step-by-Step Methodology:

- To a solution of 3-hydroxypropionaldehyde (1 equivalent) and ethylene glycol (1.2 equivalents) in a non-polar solvent such as toluene or dichloromethane, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 equivalents).
- Fit the reaction vessel with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
- Heat the mixture to reflux and monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.
- Upon completion, cool the reaction mixture to room temperature and quench the catalyst by washing with a mild aqueous base (e.g., saturated NaHCO_3 solution).
- Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure **2-(1,3-Dioxolan-2-yl)ethanol**.

Causality and Expertise: The use of a Dean-Stark trap is critical for achieving high yields. Acetal formation is a reversible equilibrium process; by removing water, the equilibrium is shifted according to Le Châtelier's principle, favoring the formation of the thermodynamically stable dioxolane product. Toluene is an excellent solvent choice as it forms a low-boiling azeotrope with water.



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Fig 1: General workflow for the synthesis of **2-(1,3-Dioxolan-2-yl)ethanol**.

Key Reactions and Synthetic Utility

The primary value of **2-(1,3-Dioxolan-2-yl)ethanol** is its role as a masked aldehyde. The hydroxyl group can be modified while the aldehyde remains protected. Subsequently, the aldehyde can be unmasked for further reactions.

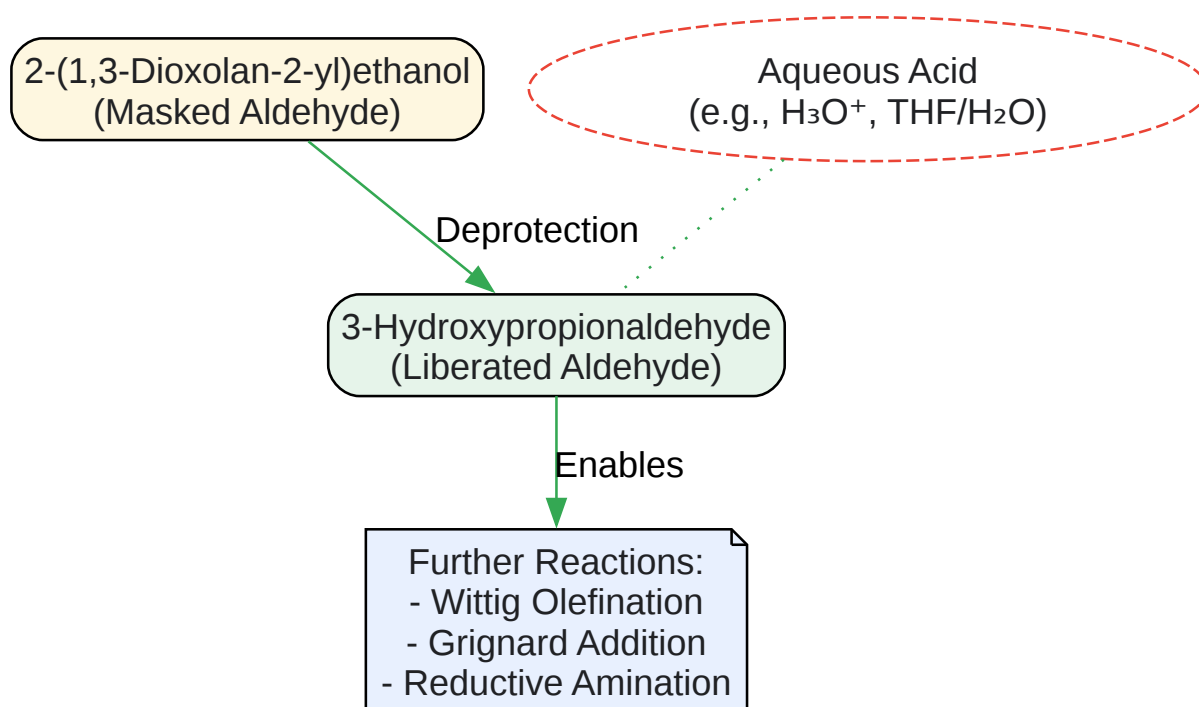
Deprotection to Liberate the Aldehyde

The dioxolane group is readily cleaved under aqueous acidic conditions, regenerating the parent carbonyl and the diol.

Step-by-Step Methodology:

- Dissolve the **2-(1,3-Dioxolan-2-yl)ethanol** derivative in a mixture of an organic solvent (e.g., acetone or THF) and water.
- Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or an acidic resin like Dowex 50).
- Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.
- Once the reaction is complete, neutralize the acid with a mild base (e.g., NaHCO₃).
- Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude 3-hydroxypropionaldehyde derivative.

Trustworthiness: This protocol is self-validating; the reaction can be easily monitored for completion, and the mild conditions typically prevent side reactions, ensuring a clean conversion to the desired aldehyde.



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Fig 2: Deprotection and subsequent utility of the masked aldehyde.

Applications in Drug Development

In pharmaceutical synthesis, building complex molecules requires a strategic approach where functional groups are introduced and manipulated in a specific order. The use of protecting groups like 1,3-dioxolane is a cornerstone of this strategy.^[1]

- **Scaffold Elaboration:** **2-(1,3-Dioxolan-2-yl)ethanol** can be used as a starting point for building larger molecular scaffolds. The hydroxyl group can be oxidized, alkylated, or converted into a leaving group for nucleophilic substitution, all while the latent aldehyde functionality is kept inert.
- **Controlled Introduction of Aldehyd Functionality:** In a late-stage synthesis, deprotection reveals the aldehyde, which can then be used to introduce new stereocenters or append other fragments to the molecule via reactions like aldol condensations or reductive aminations. This is crucial for synthesizing chiral drugs and complex natural products.^[6]
- **Intermediate in API Synthesis:** The 1,3-dioxolane structure itself is found in various biologically active compounds and can serve as an intermediate in the production of pharmaceuticals and agrochemicals.^[1] For example, substituted 1,3-dioxolanes are key intermediates in stereoselective synthesis pathways.^[7]

Spectroscopic Characterization

Confirmation of the structure and purity of **2-(1,3-Dioxolan-2-yl)ethanol** is typically achieved through a combination of spectroscopic methods.

- ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals: a triplet for the methylene protons of the ethanol fragment (-CH₂OH), a multiplet for the adjacent methylene group (-CH₂-dioxolane), a triplet for the acetal proton (-CH-), and a multiplet for the ethylene glycol protons of the dioxolane ring.
- ¹³C NMR: The carbon spectrum would show distinct peaks for the two methylene carbons of the ethanol side chain, the acetal carbon (typically δ 95-105 ppm), and the two equivalent carbons of the dioxolane ring.

- IR Spectroscopy: The infrared spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the alcohol group (around 3300-3400 cm^{-1}) and strong C-O stretching bands characteristic of the acetal group (around 1100-1200 cm^{-1}). The absence of a strong carbonyl (C=O) peak around 1720 cm^{-1} confirms the protection of the aldehyde.
- Mass Spectrometry (MS): GC-MS analysis would show the molecular ion peak and characteristic fragmentation patterns, including the loss of ethylene or fragments from the ethanol side chain. Computed mass spectra are available for comparison on databases like SpectraBase.[8]

Conclusion

2-(1,3-Dioxolan-2-yl)ethanol is more than a simple chemical; it is a strategic tool for synthetic chemists. Its combination of a stable aldehyde protecting group and a reactive primary alcohol provides a reliable and versatile platform for the construction of complex organic molecules. For professionals in drug development, mastering the use of such building blocks is essential for designing efficient, high-yield synthetic routes to novel therapeutic agents. Its well-defined properties, predictable reactivity, and straightforward synthesis make it an indispensable component of the modern synthetic chemist's toolbox.

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